Cas no 75421-11-3 (2H-1,3-Diazepin-2-one,1,3,4,6-tetrahydro-1-b-D-ribofuranosyl- (9CI))

2H-1,3-Diazepin-2-one,1,3,4,6-tetrahydro-1-b-D-ribofuranosyl- (9CI) structure
75421-11-3 structure
Product Name:2H-1,3-Diazepin-2-one,1,3,4,6-tetrahydro-1-b-D-ribofuranosyl- (9CI)
CAS-nummer:75421-11-3
MF:C10H16N2O5
MW:244.244442939758
CID:574371
PubChem ID:10105865
Update Time:2025-04-19

2H-1,3-Diazepin-2-one,1,3,4,6-tetrahydro-1-b-D-ribofuranosyl- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • 2H-1,3-Diazepin-2-one,1,3,4,6-tetrahydro-1-b-D-ribofuranosyl- (9CI)
    • 3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,7-dihydro-1H-1,3-diazepin-2-one
    • DIAZEPINONE RIBOSIDE
    • (Z)-3,4-dihydro-1-((2R,3R,4S,5R)-tetrahydro-3,4-dihydroxy-5-(hydroxymethyl)furan-2-yl)-1H-1,3-diazepin-2(7H)-one
    • 1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3,4-dihydro-1H-1,3-diazepin-2(7H)-one
    • CHEBI:194395
    • CHEMBL3658871
    • 1-[(4xi)-beta-D-erythro-pentofuranosyl]-1,3,4,7-tetrahydro-2H-1,3-diazepin-2-one
    • 3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,7-dihydro-1H-1,3-diazepin-2-one
    • 75421-11-3
    • US9040501, 876400
    • 1-(beta-D-Ribofuranosyl)-1,3,4,7-tetrahydro-2H-1,3-diazepin-2-one
    • starbld0026977
    • SCHEMBL586993
    • BDBM159790
    • Inchi: 1S/C10H16N2O5/c13-5-6-7(14)8(15)9(17-6)12-4-2-1-3-11-10(12)16/h1-2,6-9,13-15H,3-5H2,(H,11,16)/t6-,7-,8-,9-/m1/s1
    • InChI-sleutel: HBBIVXDEBCKFIZ-FNCVBFRFSA-N
    • LACHT: O1[C@H](CO)[C@H]([C@H]([C@@H]1N1C(NCC=CC1)=O)O)O

Berekende eigenschappen

  • Exacte massa: 244.10598
  • Monoisotopische massa: 244.106
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 17
  • Aantal draaibare bindingen: 2
  • Complexiteit: 322
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 4
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -1.7
  • Topologisch pooloppervlak: 102Ų

Experimentele eigenschappen

  • Dichtheid: 1.462
  • Kookpunt: 601.1°C at 760 mmHg
  • Vlampunt: 317.3°C
  • Brekindex: 1.6
  • PSA: 102.26
  • LogboekP: -1.72650
Aanbevolen leveranciers
Shandong Feiyang Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd
Jiangsu Kolod Food Ingredients Co.,ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Wuhan Comings Biotechnology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Wuhan Comings Biotechnology Co., Ltd.